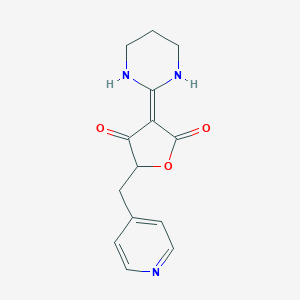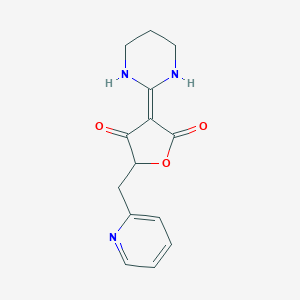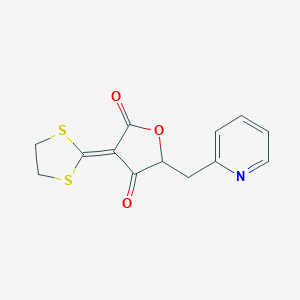
1,5-Dichloro-9,10-bis(5-methyl-2-thienyl)-9,10-dihydro-9,10-anthracenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-9,10-bis(5-methyl-2-thienyl)-9,10-dihydro-9,10-anthracenediol, commonly known as DCM2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCM2 belongs to the class of anthracenediols, which are known for their anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of DCM2 is not fully understood. However, it has been suggested that DCM2 may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. DCM2 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCM2 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. DCM2 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In animal models, DCM2 has been found to reduce inflammation and oxidative stress.
実験室実験の利点と制限
DCM2 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit potent anti-cancer and anti-inflammatory properties in vitro and in vivo. However, DCM2 has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. It is also relatively expensive compared to other anti-cancer and anti-inflammatory compounds.
将来の方向性
There are several future directions for the study of DCM2. One direction is to investigate its potential use in combination with other anti-cancer and anti-inflammatory compounds. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of DCM2 and its biochemical and physiological effects.
合成法
The synthesis of DCM2 involves a multi-step process that includes the reaction of 9,10-anthracenedione with 5-methyl-2-thiopheneboronic acid, followed by the reaction with 1,5-dichloroanthraquinone. The final product is obtained after purification using column chromatography. The synthesis of DCM2 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DCM2 has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer and anti-inflammatory properties in vitro and in vivo. DCM2 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and sepsis. DCM2 has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
分子式 |
C24H18Cl2O2S2 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC名 |
1,5-dichloro-9,10-bis(5-methylthiophen-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C24H18Cl2O2S2/c1-13-9-11-19(29-13)23(27)15-5-3-8-18(26)22(15)24(28,20-12-10-14(2)30-20)16-6-4-7-17(25)21(16)23/h3-12,27-28H,1-2H3 |
InChIキー |
DMUBOAWDSGCLJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=C(S5)C)O)O |
正規SMILES |
CC1=CC=C(S1)C2(C3=C(C(=CC=C3)Cl)C(C4=C2C(=CC=C4)Cl)(C5=CC=C(S5)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)


![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)


![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)


![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)